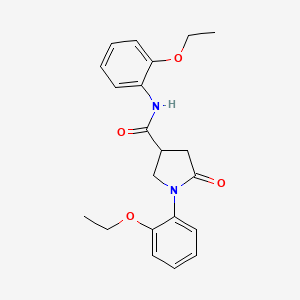

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of antihistamines. It is commonly used for the treatment of allergic rhinitis, urticaria, and other allergic reactions. Bepotastine is a potent histamine H1 receptor antagonist that works by blocking the action of histamine, a chemical that is released by the body during an allergic reaction.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study by Hsiao et al. (1999) on the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene showcases the development of aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers exhibit high solubility, good film-forming properties, and excellent thermal stability, indicating their potential in high-performance material applications (Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Material Properties and Applications

In the realm of material properties and applications, the work by Gibson et al. (2004) on Polyamide Pseudorotaxanes, Rotaxanes, and Catenanes based on Bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x Ethers discusses the synthesis and investigation of polyamide derivatives with potential applications in molecular machines and advanced material engineering due to their unique mechanical cross-links and solubility characteristics (Gibson et al., 2004).

Advances in Polymer Chemistry

Yang et al. (1999) reported on the synthesis and properties of hyperbranched aromatic polyamide, highlighting the development of polymers with significant solubility in common organic solvents and potential applications in coatings and films due to their unique structural characteristics (Yang, M. Jikei, & M. Kakimoto, 1999).

properties

IUPAC Name |

N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-26-18-11-7-5-9-16(18)22-21(25)15-13-20(24)23(14-15)17-10-6-8-12-19(17)27-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUHHALAILOBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2858730.png)